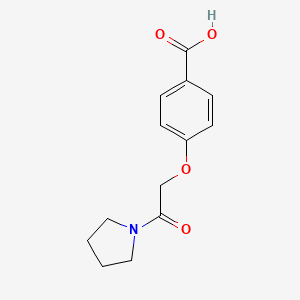
Methyl 2-(2,4-dimethylphenoxy)acetate
Übersicht
Beschreibung
“Methyl 2-(2,4-dimethylphenoxy)acetate” is an organic compound . It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol .
Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . Further physical and chemical properties are not explicitly provided in the search results.Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,4-dimethylphenoxy)acetate has been used in a variety of scientific research applications, including drug development, environmental studies, and biochemistry. In drug development, it has been used as a solvent for the synthesis of various drugs. In environmental studies, it has been used as a surfactant to facilitate the removal of oil from contaminated water. In biochemistry, it has been used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
Target of Action
Methyl 2-(2,4-dimethylphenoxy)acetate is a complex compound with a molecular formula of C11H14O3 . The primary targets of this compound are currently unknown.
Mode of Action
Similar compounds have been studied and shown to have antimicrobial activity . These compounds interact with their targets, often proteins or enzymes in the bacterial cell, leading to changes in the cell’s function and ultimately its death .
Biochemical Pathways
Similar compounds have been shown to interfere with bacterial cell division, suggesting that this compound may also affect similar pathways .
Result of Action
Similar compounds have been shown to have antimicrobial activity, suggesting that this compound may also have similar effects .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-(2,4-dimethylphenoxy)acetate in laboratory experiments include its low toxicity, low cost, and its ability to act as a surfactant and interact with proteins and other biomolecules. The main limitation of using this compound is its limited solubility in water, which may limit its use in some laboratory experiments.
Zukünftige Richtungen
Future research on Methyl 2-(2,4-dimethylphenoxy)acetate could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and environmental studies. Additionally, further research could be conducted to explore its potential as a solvent for other compounds and its ability to interact with proteins and other biomolecules. Finally, further research could be conducted to explore the safety and toxicity of this compound and its potential for use in medical and consumer products.
Eigenschaften
IUPAC Name |
methyl 2-(2,4-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-4-5-10(9(2)6-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXSGTUDHYBMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174768.png)









![5-Iodobenzo[d]isoxazole](/img/structure/B3174840.png)


![N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174863.png)